4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid
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Overview
Description
4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid is a heterocyclic compound with a molecular formula of C9H8O2S2 and a molecular weight of 212.29 g/mol . This compound is part of the thienothiophene family, which consists of fused thiophene rings. Thienothiophenes are known for their stable and electron-rich structures, making them valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .
Result of Action
As research progresses, it is expected that more information about the specific effects of this compound will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets .
Preparation Methods
The synthesis of 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid involves several steps. One common method includes the monolithiation of 3,4-dibromothiophene, followed by the addition of elemental sulfur and chloroacetic acid to form the desired carboxylic acid . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, often using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid can be compared with other thienothiophene derivatives, such as:
Thieno[3,2-b]thiophene: Known for its use in organic solar cells and semiconductors.
Thieno[3,4-b]thiophene: Used in dye-sensitized solar cells and as a building block for various organic materials.
2,4-Dimethylthiophene: Utilized in proteomics and food research.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly alter its chemical and physical properties, making it suitable for specialized applications .
Properties
IUPAC Name |
4,6-dimethylthieno[2,3-c]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S2/c1-4-6-3-7(9(10)11)13-8(6)5(2)12-4/h3H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHDPBDSCYVCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(SC2=C(S1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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